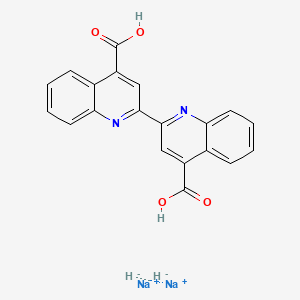
Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride, can be achieved through several methods:
Doebner Method: This method involves the reaction of aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid to produce quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of molecular iodine as a catalyst in ethanol or solvent-free conditions has been reported to produce quinoline derivatives efficiently . Additionally, the use of nano zinc oxide as a catalyst under solvent-free conditions has been shown to provide regiospecific synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to induce cell cycle arrest in cancer cells by interfering with specific signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the disodium and hydride components.
Quinoline-4-carboxylic acid: A simpler derivative with a single quinoline moiety.
Properties
Molecular Formula |
C20H14N2Na2O4 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride |
InChI |
InChI=1S/C20H12N2O4.2Na.2H/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;/h1-10H,(H,23,24)(H,25,26);;;;/q;2*+1;2*-1 |
InChI Key |
RUXAQQITZODCDA-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















